Prucalopride

Catalog No.
S540468
CAS No.
179474-81-8
M.F
C18H26ClN3O3
M. Wt
367.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prucalopride

CAS Number

179474-81-8

Product Name

Prucalopride

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide

Molecular Formula

C18H26ClN3O3

Molecular Weight

367.9 g/mol

InChI

InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)

InChI Key

ZPMNHBXQOOVQJL-UHFFFAOYSA-N

SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl

Solubility

1 mg/mL

Synonyms

4-amino-5-chloro-N-(1-(3-methoxypropyl)-4-piperidinyl)-2,3-dihydro-1-benzofuran-7-carboxamide, motegrity, prucalopride, R 093877, R093877, Resolor, resotran, resotrans

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl
Prucalopride is a selective serotonin receptor agonist used to treat chronic constipation. It was first approved by the European Medicines Agency in 2009, and later by the US Food and Drug Administration in 2018. Prucalopride’s unique mechanism of action, coupled with its high safety profile, has sparked growing interest in its potential applications in various fields of research and industry. This paper provides a comprehensive review of prucalopride-related research, focusing on its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Prucalopride’s chemical name is 4-amino-5-chloro-N-(1-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl)-2-methoxy-benzamide. It has a molecular formula of C18H26ClN3O2 and a molecular weight of 367.88 g/mol. Prucalopride is a white crystalline powder with a melting point of 190-192 °C. It is practically insoluble in water, slightly soluble in ethanol, and freely soluble in methylene chloride.
Prucalopride can be synthesized by reacting 4-amino-5-chloro-2-methoxy benzoyl chloride with 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine in the presence of a tertiary amine catalyst, followed by purification using column chromatography. The synthesized prucalopride can be characterized by various spectroscopic techniques such as Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Prucalopride can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), capillary electrophoresis (CE), and gas chromatography (GC). These techniques can be used to determine the purity, stability, and concentration of prucalopride in a given sample.
Prucalopride’s primary mechanism of action is to selectively activate serotonin receptors in the gastrointestinal tract, thereby promoting intestinal motility and facilitating bowel movements. It has been shown to be highly effective in clinical trials for the treatment of chronic constipation, with a low incidence of adverse effects. Prucalopride’s unique mode of action has also prompted research into its potential applications in other areas such as neurodegenerative diseases, cancer, and inflammation.
Prucalopride has been shown to have a high safety profile in preclinical and clinical studies. It is well-tolerated by patients, with a low incidence of adverse effects. However, some studies have reported minor side effects such as headache, nausea, and diarrhea. More research is needed to fully assess the long-term safety of prucalopride.
Prucalopride has been extensively researched for its potential applications in various areas such as neurodegenerative diseases, cancer, and inflammation. Studies have shown that prucalopride can improve cognitive function and reduce neuroinflammation in animal models of Parkinson’s disease and Alzheimer’s disease. Prucalopride has also been shown to inhibit the growth and proliferation of tumor cells in vitro and in vivo. Additionally, prucalopride has been shown to have anti-inflammatory and neuroprotective effects in animal models of traumatic brain injury and stroke.
Prucalopride continues to be an active area of research in both academic and industrial settings. Studies are ongoing to further elucidate its mode of action and potential applications in a wide range of diseases. There is also ongoing research into the formulation and delivery methods of prucalopride to improve its therapeutic efficacy.
Prucalopride’s unique mode of action and safety profile make it a promising candidate for further research and potential applications in various fields of research and industry. Prucalopride has the potential to be used as a treatment for neurodegenerative diseases, cancer, and inflammation. Additionally, prucalopride has potential applications in the development of novel drugs that target serotonin receptors.
There are several limitations and future directions in prucalopride research. The long-term safety of prucalopride needs to be fully assessed. Additionally, more research is needed to elucidate prucalopride’s mode of action in different diseases and explore its potential synergy with other drugs. Finally, further research is needed to optimize the formulation and delivery methods of prucalopride to improve its therapeutic efficacy.
In conclusion, prucalopride is a promising molecule that has shown efficacy in the treatment of chronic constipation. Its unique mechanism of action, coupled with its high safety profile, has prompted research into its potential applications in various fields of research and industry. Future research into prucalopride’s mode of action, safety, and therapeutic efficacy could yield new insights into the treatment of neurodegenerative diseases, cancer, and inflammation, among others.

XLogP3

2

LogP

2.56

Melting Point

196 ºC

UNII

0A09IUW5TP

Drug Indication

Prucalopride is indicated for the treatment of chronic idiopathic constipation (CIC) in adults.[L4882] CIC is one of the most common chronic functional gastrointestinal disorders worldwide. The diagnosis of this agent is very hard and it can be confirmed if the patient experience at least two of the following: -Straining during more than 25% of the bowel movements. -Lumpy or hard stools in 25% of the bowel movements. -Sensation of incomplete evacuation in more than 25% of all bowel movements. -Sensation of anorectal blockage or obstruction in more than 25% of the bowel movements. -Manual maneuvers required in more than 25% of the bowel movements. -Fewer than 3 bowel movements per week.[L4883]
FDA Label
Resolor is indicated for symptomatic treatment of chronic constipation in adults in whom laxatives fail to provide adequate relief.,

Livertox Summary

Prucalopride is a serotonin type 4 (5-HT4) receptor agonist that has potent prokinetic activity and is used as therapy for chronic idiopathic constipation. Prucalopride has been associated with a minimal rate of transient serum enzyme elevations during therapy and has not been implicated in cases of clinically apparent liver injury with jaundice.
The serotonin type 4 (5-HT4) receptor agonists are potent prokinetic agents that act on serotonin receptors in the intestine and promote intestinal peristalsis, increase gastric emptying and decrease esophageal reflux. Two 5-HT4 receptor agonists have been developed and were approved for use in the United States, but both were found to have significant serious adverse effects and have been withdrawn (cisapride) or placed under restricted use (tegaserod). Both cisapride and tegaserod have been associated with a low rate of transient serum enzyme elevations during therapy, but neither has been implicated convincing in cases of clinically apparent liver injury with jaundice.

Drug Classes

Gastrointestinal Agents

Pharmacology

In animal studies, prucalopride induced a dose-dependent stimulation of contractile activity in the proximal colon and inhibition of the contractility in the distal colon.[A40253] As well it has been shown that prucalopride stimulates and amplifies giant migratory contraction which is the high-amplitude type of contraction that initiates the urge to defecate. Thus, prucalopride not only accelerates the colonic transit but also accelerates gastric emptying and small bowel transit.[A37348] In supratherapeutic concentrations, prucalopride can be observed to interact with hERG potassium channels and L-type calcium channels.[A37348] In clinical trials, prucalopride showed to significantly increase the spontaneous bowel movements with a standardized mean difference of about 0.5 after the use of 1 mg when compared with the placebo group.[A40254] In this studies as well, it was observed a numerical improvement in mean colonic transit time and a significant increase in spontaneous complete bowel movement without marked changes in the anorectal function.[A40254] In phase III clinical trials, 86% of the tested individuals opted to continue with the open-label study and based on Patients Assessments, 67% of the patients increase more than one point improvement in their satisfaction.[A40254] In the final set of clinical trials for approval, there was a significant increase in the number of patients that reached over 3 complete spontaneous bowel movements per week when compared with the placebo.[L4882]

MeSH Pharmacological Classification

Serotonin 5-HT4 Receptor Agonists

ATC Code

A06AX05
A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AX - Other drugs for constipation
A06AX05 - Prucalopride

Mechanism of Action

Prucalopride acts as a selective stimulator of the 5-HT4 receptors while having no interaction with hERG channel or 5-HT1 receptors which reduces significantly the cardiovascular risk found in other similar drugs.[A40250] 5-HT4 receptors can be found throughout the gastrointestinal tract primarily in smooth muscle cells, enterochromaffin cells, and myenteric plexus. Its activation produces the release of acetylcholine which is the major excitatory neurotransmitter in the GI tract.[A37348] Hence, prucalopride stimulates motility by interacting specifically with 5-HT4 receptors in the GI tract which causes a release of acetylcholine and further contraction of the muscle layer of the colon and relaxation of the circular muscle layer leading to the propulsion of luminal content.[A14331]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR4 [HSA:3360] [KO:K04160]

Other CAS

179474-81-8

Wikipedia

Prucalopride

Biological Half Life

The reported half-life of prucalopride is of around 18-20 hours.

Use Classification

Human drugs -> Resolor -> EMA Drug Category
Other drugs for constipation -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
Shin A, Camilleri M, Kolar G, Erwin P, West CP, Murad MH: Systematic review with meta-analysis: highly selective 5-HT4 agonists (prucalopride, velusetrag or naronapride) in chronic constipation. Aliment Pharmacol Ther. 2014 Feb;39(3):239-53. doi: 10.1111/apt.12571. Epub 2013 Dec 5. [PMID:24308797]
Omer A, Quigley EMM: An update on prucalopride in the treatment of chronic constipation. Therap Adv Gastroenterol. 2017 Nov;10(11):877-887. doi: 10.1177/1756283X17734809. Epub 2017 Oct 16. [PMID:29147138]
Briejer MR, Bosmans JP, Van Daele P, Jurzak M, Heylen L, Leysen JE, Prins NH, Schuurkes JA: The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. Eur J Pharmacol. 2001 Jun 29;423(1):71-83. [PMID:11438309]
Briejer MR, Prins NH, Schuurkes JA: Effects of the enterokinetic prucalopride (R093877) on colonic motility in fasted dogs. Neurogastroenterol Motil. 2001 Oct;13(5):465-72. [PMID:11696108]
Sajid MS, Hebbar M, Baig MK, Li A, Philipose Z: Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials. J Neurogastroenterol Motil. 2016 Jul 30;22(3):412-22. doi: 10.5056/jnm16004. [PMID:27127190]
Flach S, Scarfe G, Dragone J, Ding J, Seymour M, Pennick M, Pankratz T, Troy S, Getsy J: A Phase I Study to Investigate the Absorption, Pharmacokinetics, and Excretion of [(14)C]Prucalopride After a Single Oral Dose in Healthy Volunteers. Clin Ther. 2016 Sep;38(9):2106-15. doi: 10.1016/j.clinthera.2016.08.003. Epub 2016 Sep 7. [PMID:27614912]
FDA reports
FDA approvals
Canadian Society of Intestinal Research
FDA Approved Drug Products: Motality (Prucalopride) Oral Tablets

Explore Compound Types